Methyl benzoylformate

Übersicht

Beschreibung

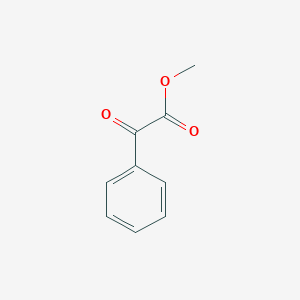

Methyl benzoylformate is a chemical compound with the molecular formula C9H8O3. It is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . This compound appears as a colorless to pale yellow liquid with a sweet, fruity odor . This compound is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl benzoylformate can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with sodium cyanide to form benzoyl cyanide, which is then hydrolyzed and esterified to produce this compound . Another method involves the reaction of 4-methylacetophenone with selenium dioxide in pyridine under nitrogen atmosphere, followed by hydrolysis and esterification .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactions involving benzoyl chloride and sodium cyanide, followed by hydrolysis and esterification . This process, however, involves the use of toxic materials and generates significant waste, necessitating proper handling and disposal measures .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl benzoylformate undergoes various chemical reactions, including:

Ester Hydrolysis: Under certain conditions, this compound can undergo ester hydrolysis to form benzoylformic acid.

Reduction: It can be reduced to methyl mandelate using biocatalysts such as Saccharomyces cerevisiae.

Photoinitiation: When exposed to ultraviolet light, it acts as a photoinitiator, initiating the polymerization process in UV-curable coatings and inks.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water and an acid or base catalyst.

Reduction: Often employs biocatalysts or chemical reducing agents in the presence of co-solvents and co-substrates.

Photoinitiation: Requires exposure to ultraviolet light in the presence of monomers or oligomers for polymerization.

Major Products:

Benzoylformic Acid: Formed through ester hydrolysis.

Methyl Mandelate: Produced via reduction.

Polymerized Coatings and Inks: Resulting from photoinitiation.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

Methyl benzoylformate is primarily utilized as a photoinitiator in the field of polymer chemistry. Photoinitiators are substances that absorb light and produce reactive species that initiate polymerization processes. MBF is particularly effective for deep-layer photocuring applications, especially under near-UV or visible LED light sources.

Case Study: Norrish Type I Photoinitiators

Research has demonstrated that MBF derivatives can be designed to enhance the efficiency of photoinitiation. A study published in the ACS Macro Letters highlights the development of MBF derivatives that exhibit improved performance in deep-layer photocuring applications, showcasing their potential for use in coatings and adhesives .

Synthesis of Fine Chemicals

MBF serves as an important intermediate in the synthesis of various fine chemicals. For instance, it can be used to synthesize methyl mandelate through enantioselective hydrogenation processes. This reaction is catalyzed by platinum-based catalysts, demonstrating MBF's utility in producing chiral compounds essential for pharmaceutical applications .

Table: Synthesis Pathways Involving this compound

| Reaction Type | Product | Catalyst/Conditions |

|---|---|---|

| Enantioselective Hydrogenation | Methyl Mandelate | Pt(111) catalyst |

| Photopolymerization | Polymers | UV/Visible light |

Application in Printed Circuit Boards (PCBs)

Another notable application of MBF is in the preparation of chemistry-resistant inks used for printed circuit boards (PCBs). The compound's stability and reactivity make it suitable for formulating inks that can withstand harsh chemical environments during PCB manufacturing processes .

Research on Cancer Metabolism

Recent studies have identified MBF as a metabolite observed in cancer metabolism, suggesting potential implications for cancer research and therapy development. Understanding the role of MBF in metabolic pathways may lead to novel therapeutic strategies targeting cancer cell metabolism .

Wirkmechanismus

Methyl benzoylformate exerts its effects primarily through its photoinitiating properties. When exposed to ultraviolet light, it initiates the polymerization process by generating free radicals, which then react with monomers or oligomers to form polymers . In biological systems, it acts as a substrate for enzymatic reactions, particularly with benzoylformate decarboxylase, leading to the production of chiral alpha-hydroxy ketones.

Vergleich Mit ähnlichen Verbindungen

Benzoylformic Acid: Similar in structure but lacks the methyl ester group.

Methyl Mandelate: A reduction product of methyl benzoylformate.

Benzimidazolinone: A herbicide synthesized using this compound as an intermediate.

Uniqueness: this compound is unique due to its dual role as a photoinitiator and an intermediate in the synthesis of various pharmaceutical and agricultural compounds . Its ability to undergo ester hydrolysis, reduction, and photoinitiation makes it a versatile compound in both research and industrial applications .

Biologische Aktivität

Methyl benzoylformate, also known as methyl phenylglyoxylate, is a compound with notable biological activity and relevance in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the chemical formula and features a carbonyl group attached to a phenyl group and a methoxy group through an ester linkage. The compound can be synthesized through various methods, including:

- Esterification of Phenylglyoxylic Acid : Reacting phenylglyoxylic acid with methanol.

- Reaction with Benzoyl Chloride : A common laboratory method involves the reaction of benzoyl chloride with methanol in the presence of a base such as pyridine.

The balanced chemical equation for this reaction is:

Biological Properties

Research indicates that this compound exhibits several biological activities, primarily as a metabolite involved in cancer metabolism. Its unique structure allows it to participate in various biochemical pathways, making it significant in both synthetic organic chemistry and pharmacology.

Potential Applications

- Cancer Metabolism : this compound has been identified as a metabolite in cancer cells, suggesting it may play a role in tumorigenesis and cancer progression .

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen . The compound's electrophilic nature allows it to engage in nucleophilic addition reactions, which are crucial for developing complex organic molecules.

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing the synthesis of key biomolecules .

Research Findings

Several studies have investigated the reactivity and biological implications of this compound:

- Synthesis Studies : Research has shown that this compound can be effectively synthesized using solid acid catalysts, improving yields and selectivity .

- Catalytic Activity : In competitive hydrogenation studies, this compound demonstrated higher reactivity compared to other substrates, indicating its utility in catalytic processes .

- Biochemical Pathways : Studies on its role in metabolic processes highlight its importance in the tricarboxylic acid cycle and its potential impact on cellular metabolism .

Data Table: Summary of Biological Activities

Case Studies

- Metabolic Role in Cancer : A study highlighted the presence of this compound as a significant metabolite in various cancer cell lines, suggesting its involvement in altered metabolic pathways typical of malignancies .

- Synthetic Applications : Research demonstrated the successful use of this compound as a precursor for synthesizing optically active compounds through asymmetric reactions, showcasing its relevance in pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

methyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXLHGIAMFFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065867 | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15206-55-0, 81065-82-9 | |

| Record name | Methyl phenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15206-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylglyoxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015206550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, methyl-alpha-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl benzoylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYLGLYOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F2045STG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl Phenylglyoxalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl benzoylformate?

A1: this compound has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, rotational spectroscopy studies have been conducted on this compound, providing information on its structure and internal dynamics. [] These studies identified the minimum energy conformer, where the ester group adopts a Z orientation. [] Additionally, the barrier heights for methyl internal rotation were determined. []

Q3: What are the main applications of this compound in catalysis?

A3: this compound is frequently employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , ] Its reduction to (R)-(-)-methyl mandelate serves as a benchmark reaction for evaluating the enantioselectivity of chiral catalysts. [, , , , , , ]

Q4: How does the choice of catalyst impact the enantioselectivity of this compound hydrogenation?

A4: Various catalysts, including platinum-carbon catalysts modified with cinchonidine, [] chiral NADH models, [, , , , , , , , , , ] ruthenium complexes with cerium chloride additives, [] and chiral borohydrides, [] have been explored for this reaction. Each catalyst system exhibits different levels of enantiocontrol, influenced by factors like the chiral environment around the metal center, steric effects, and electronic interactions. [, , , , , , , , , , , , , , ]

Q5: How does the presence of magnesium ions affect the reduction of this compound with NADH models?

A5: Magnesium ions play a crucial role in activating NADH model compounds, promoting the release of an electron for hydride transfer. [, , ] Mechanistic studies using B3LYP/6-31G* theory suggest that magnesium ions form complexes with both NADH models and this compound. [] These ternary complexes exhibit specific structural features, influencing the enantioselectivity of the reduction process. []

Q6: Are there any examples of heterogeneous catalysis using this compound?

A6: Yes, researchers have investigated the use of platinum nanoparticles supported on ionic liquids, with or without cinchonidine as a chiral modifier, for the enantioselective hydrogenation of this compound. []

Q7: Has this compound been used in any other types of reactions besides asymmetric hydrogenation?

A7: Yes, it has been used in aldol reactions with alkenyl trichloroacetates catalyzed by dibutyltin dimethoxide and BINAP⋅silver(I) complex. [] This reaction allows the construction of a chiral tertiary carbon center. [] Additionally, palladium- or platinum-catalyzed double silylation reactions of this compound with hexamethyldisilane have been reported, yielding dimethyl 2,3-diphenyl-2,3-bis(O-trimethylsilyl)tartrate. []

Q8: What is known about the stability of this compound under various conditions?

A8: this compound is known to undergo thermal decomposition in the gas phase. [, ] This decomposition follows a unimolecular, first-order process, producing methyl benzoate and carbon monoxide. [, ] The activation energy for this decomposition has been determined experimentally and through theoretical calculations. [, ]

Q9: How does the presence of a cyano group affect the reactivity of this compound in cycloaddition reactions?

A9: In [3+2] cycloadditions with carbonyl oxides, benzoyl cyanide exhibits higher reactivity compared to this compound. [] This difference is attributed to the electron-withdrawing nature of the cyano group, making the carbonyl group more electrophilic. []

Q10: Have there been any computational studies on the mechanism of this compound reactions?

A10: Yes, density functional theory (DFT) calculations have been employed to study the conformations, hydrogen bonding interactions, and internal dynamics of this compound. [] DFT has also been used to investigate the mechanisms of enantioselective reductions, providing insights into the structures of transition states and the role of magnesium ions in activating NADH models. []

Q11: How do structural modifications to NADH model compounds influence the enantioselectivity of this compound reduction?

A11: Studies have demonstrated that the stereochemistry and steric bulk of substituents on the dihydropyridine ring of NADH models significantly impact enantioselectivity. [, , , ] For instance, introducing a methyl group at the C-2 position of the dihydropyridine ring, along with a chiral auxiliary at the nitrogen atom, resulted in a remarkable increase in enantiomeric excess of the product. [] Similarly, the presence of a chiral sulfoxide group at the C-3 position of 1,4-dihydroquinolines led to high enantioselectivity in the reduction. [] The conformational flexibility of the chiral auxiliary and its ability to effectively shield one face of the dihydropyridine ring during hydride transfer have also been shown to play a role. []

Q12: What analytical methods are used to monitor the asymmetric hydrogenation of this compound?

A12: High-performance liquid chromatography (HPLC) is widely used to monitor the progress of the reaction and determine the enantiomeric excess of the product, (R)-(-)-methyl mandelate. [, ]

Q13: Are there methods for analyzing residual this compound in other applications?

A13: Yes, a method using dispersive solid phase extraction purification has been developed to analyze residual this compound in ultra violet (UV) printing inks. [] This method aims to quantify trace amounts of photoinitiators, including this compound, left in the ink after the curing process. []

Q14: Are there any alternative substrates to this compound used in asymmetric hydrogenation studies?

A14: Yes, other α-ketoesters, such as ethyl pyruvate, have been investigated as substrates in competitive hydrogenation reactions with this compound. [] These studies provide insights into the factors governing substrate selectivity on chirally modified platinum catalysts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.